



Application Notes and Protocols for Photosensitive Cyclotene 4000 Series Photolithography

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Compound of Interest		
Compound Name:	Cyclotene	
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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the photolithography processing of Dow Chemical's **Cyclotene** 4000 series photosensitive benzocyclobutene (BCB) resins. These materials are negative-acting, photosensitive polymers utilized as dielectrics in microelectronics fabrication.[1][2] This guide is intended to provide researchers, scientists, and drug development professionals with the necessary information to successfully pattern these advanced materials.

Material Properties and Storage

The **Cyclotene** 4000 series resins are sensitive to I-line, G-line, and broad-band radiation.[1][2] [3][4] Key electrical, thermal, and mechanical properties are summarized in the table below.

Table 1: Properties of **Cyclotene** 4000 Series Resins



Property	Value
Dielectric Constant (1kHz – 20GHz)	2.65[1]
Dissipation Factor	0.0008[1]
Breakdown Voltage	5.3 MV/cm[1]
Volume Resistivity	1 x 10 ¹⁹ Ω-cm[1]
Thermal Conductivity (at 24°C)	0.29 W/m°K[1]
Thermal Stability (under Nitrogen)	1.7% weight loss per hour at 350°C[1]
Glass Transition Temperature (Tg)	≥ 350 °C[5][6][7]
Tensile Strength, Ultimate	78.0 - 96.0 MPa[5][6][7]
Elongation at Break	5.5 - 10.5 %[5][6][7]
Tensile Modulus	2.70 - 3.10 GPa[5][6][7]

Proper storage is crucial to maintain the performance of **Cyclotene** resins. The recommended storage conditions are outlined below. Resins should be allowed to equilibrate to room temperature before use.[1]

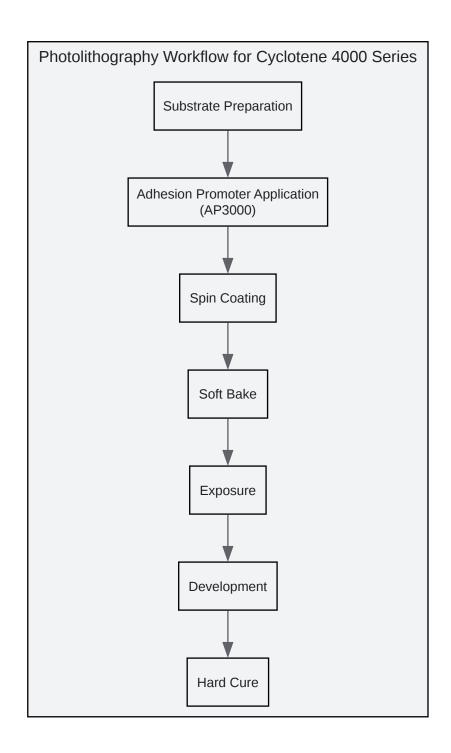
Table 2: Recommended Storage Conditions for Cyclotene 4000 Series

Storage Duration	Condition	Shelf Life
Long term	Freezer (-15°C)	12-18 months from date of manufacture[1]
Medium term	Refrigerator (4°C)	1-2 months[1]
Short term	Clean room (20°C)	5-10 days[1]

Photolithography Workflow

The overall photolithography process for the **Cyclotene** 4000 series follows a standard workflow for negative photoresists. The key stages are illustrated in the diagram below.





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Caption: Overall workflow for **Cyclotene** 4000 photolithography.



Experimental Protocols

This section provides detailed step-by-step protocols for each stage of the photolithography process.

Substrate Preparation

A clean substrate surface is critical for good adhesion.

Protocol:

- Perform an oxygen plasma clean to remove organic contaminants.[1]
- Follow with a dump rinse and spin-rinse dry.[1]

Adhesion Promoter Application

The use of an adhesion promoter is highly recommended to ensure robust adhesion of the **Cyclotene** film to the substrate. AP3000 is the recommended adhesion promoter for most surfaces, including silicon oxide, silicon nitride, aluminum, and copper.[1][3]

Protocol:

- Dispense AP3000 adhesion promoter onto the substrate. This can be done statically or dynamically.[1][3]
- Spin the substrate at 3000 rpm for 10-20 seconds to spin dry.[1][3]
- For enhanced adhesion on surfaces like silicon nitride, silicon oxide, copper, and aluminum, an optional bake at 100-150°C for 30 seconds can be performed.[1]

Spin Coating

The desired film thickness is achieved by controlling the spin speed. The tables below provide typical thickness values for different **Cyclotene** 4000 series resins after soft bake and after full processing and hard cure.

Table 3: Typical Film Thickness vs. Spin Speed for **Cyclotene** 4024-40[1]



Spin Speed (rpm)	Thickness after Soft Bake (µm)	Final Thickness after Cure (μm)
1500	9.8	8.5
2000	8.3	7.2
2500	7.4	6.4
3000	6.7	5.8
4000	5.8	5.0
5000	5.2	4.5

Table 4: Typical Film Thickness vs. Spin Speed for **Cyclotene** 4026-46[1]

Spin Speed (rpm)	Thickness after Soft Bake (µm)	Final Thickness after Cure (μm)
1000	14.7	12.8
1500	11.6	10.1
2000	9.8	8.5
2500	8.7	7.6
3000	7.9	6.9
4000	6.8	5.9
5000	6.1	5.3

Protocol:

- Dispense a puddle of **Cyclotene** resin (1-5 ml depending on substrate size and resin viscosity) onto the center of the substrate.[1]
- Increase the substrate speed to 500 rpm for 5-10 seconds to spread the resin.[1][3]



- Ramp up to the final spin speed to achieve the desired thickness (refer to the tables above).
 [1][3]
- Perform a backside rinse with T1100 Rinse Solvent for 5-10 seconds at 600-1000 rpm to remove edge bead and backside contamination.[1][3]
- Increase the speed to dry the backside, not exceeding the original spin speed.[1]

Soft Bake

After spin coating, a soft bake is performed to drive out residual solvent.

Protocol Options:

- Process A (with develop end point monitor): This process uses a hot plate soft bake and includes monitoring the development endpoint for each lot.
- Process B (with pre-develop bake): This process uses a hot plate soft bake followed by a
 pre-develop bake to stabilize the develop end point.[1]

Table 5: Recommended Hot Plate Soft Bake Temperatures (Process B)[1]

Cyclotene Resin	Bake Temperature (°C)
4022-35	75
4024-40	90
4026-46	100

Note: Higher soft bake temperatures can lead to longer development times and a slight decrease in final film thickness.[1]

Exposure

Cyclotene 4000 series resins are negative-acting, meaning the exposed regions will be crosslinked and remain after development.[1]

Table 6: Typical Exposure Doses[1]



Cyclotene Resin	Recommended Dose (mJ/cm²/μm)
4022-35	30
4024-40	25
4026-46	20

Protocol:

- Allow the substrate to cool to room temperature after the soft bake.
- Expose the film with the appropriate dose based on the film thickness. For example, a 7.4 μm film of Cyclotene 4024-40 would require a dose of 25 mJ/cm²/μm * 7.4 μm = 185 mJ/cm².[1]
- Exposure can be performed with broad-band, G-line, or I-line radiation. For steppers, G/H-line exposure is preferred over I-line, especially for thicker films.[1]

Development

The unexposed regions of the film are removed during development. Puddle development with DS2100 developer is a common method.[1] Immersion development with DS3000 is an alternative.[1]

Protocol (Puddle Development):

- A pre-develop bake can be used to stabilize the development endpoint, making it independent of the delay time between soft bake and development.[8]
- Dispense a puddle of DS2100 developer onto the substrate.
- Allow the developer to sit for the required time.
- Rinse with an appropriate solvent and spin dry.

Hard Cure

A final hard cure is performed to achieve the final desired film properties.



Protocol:

- Cure the patterned film in a nitrogen-purged environment (oxygen concentration below 100 ppm) as BCB is susceptible to oxidation at elevated temperatures.[9][10]
- A typical hard cure is performed at 250°C for 60-90 minutes.[9][11]

Rework Procedures

It may be necessary to remove a **Cyclotene** film at various stages of the process.

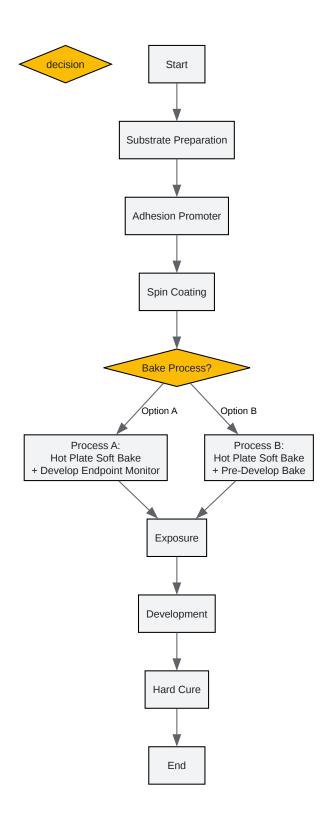
Table 7: Rework Procedures for **Cyclotene** 4000 Series[12]

Process Stage	Rework Procedure
After Soft Bake (unexposed)	Dissolve the film using T1100 Rinse Solvent or the developer (DS2100 or DS3000).
After Exposure	The crosslinked film is insoluble in T1100 and developers. Wet stripping with Primary Stripper A (at room temperature or elevated temperature) or plasma etching is required.
After Partial/Soft Cure	Removal can be achieved with Primary Stripper A at a higher temperature (e.g., 95°C) or through plasma etching.
After Full Cure	Fully cured films are highly resistant to chemicals. Plasma etching is typically the only viable removal method.

Process Logic Diagram

The following diagram illustrates the decision-making process for the photolithography workflow, highlighting the two main process options for the bake steps.





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Caption: Decision logic for Cyclotene 4000 bake process.



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